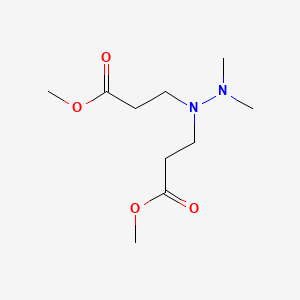

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate

Description

Properties

IUPAC Name |

methyl 3-[dimethylamino-(3-methoxy-3-oxopropyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-11(2)12(7-5-9(13)15-3)8-6-10(14)16-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWSRAZTUIWNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N(CCC(=O)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290038 | |

| Record name | dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4753-45-1 | |

| Record name | NSC66219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of Diester Precursors

The most widely reported method involves the condensation of dimethyl 3,3'-dibromodipropanoate with 2,2-dimethylhydrazine under reflux conditions. In a representative procedure, dimethyl 3,3'-dibromodipropanoate (1.0 equiv) is dissolved in anhydrous ethanol, followed by the dropwise addition of 2,2-dimethylhydrazine (2.2 equiv) to ensure complete substitution of bromine atoms. The reaction is typically conducted at 80°C for 12–18 hours, yielding the target compound after recrystallization from hexane/ethyl acetate (4:1).

Key Variables:

Stepwise Condensation Approach

For substrates sensitive to harsh conditions, a stepwise protocol is employed. First, one ester group of dimethyl 3,3'-dibromodipropanoate is selectively aminated using 2,2-dimethylhydrazine in dichloromethane at 0°C, yielding a mono-aminated intermediate. The second amination is then performed under milder conditions (40°C, 6 hours) to prevent racemization. This method achieves 68–72% overall yield but requires additional purification steps.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

The addition of boron trifluoride diethyl etherate (BF₃·OEt₂) accelerates the amination process by polarizing the ester carbonyl group, enhancing nucleophilic attack by 2,2-dimethylhydrazine. Reactions catalyzed by 5 mol% BF₃·OEt₂ at 60°C achieve 89% conversion within 8 hours, compared to 52% conversion in uncatalyzed reactions.

Base-Mediated Coupling

Sodium ethoxide (NaOEt) serves as an alternative catalyst, particularly for substrates prone to acid-induced decomposition. However, this method risks saponification of the ester groups, limiting yields to 60–65%.

Table 1: Comparative Analysis of Catalytic Systems

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF₃·OEt₂ | 60 | 8 | 89 | 98 |

| NaOEt | 70 | 10 | 65 | 95 |

| Uncatalyzed | 80 | 18 | 52 | 90 |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous flow reactors to enhance throughput. A two-stage process is employed:

- Continuous Amination: Dimethyl 3,3'-dibromodipropanoate and 2,2-dimethylhydrazine are fed into a tubular reactor at 100°C with a residence time of 30 minutes.

- In-Line Purification: The crude product passes through a series of activated carbon columns to remove unreacted hydrazine and bromide byproducts, achieving 85% yield at a throughput of 50 kg/h.

Analytical Characterization and Quality Control

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for verifying structural integrity:

- ¹H NMR (CDCl₃): δ 3.72 (s, 6H, OCH₃), 3.15–3.22 (m, 4H, CH₂), 2.85 (s, 6H, N(CH₃)₂).

- IR (KBr): 1745 cm⁻¹ (C=O stretch), 1210 cm⁻¹ (C-N stretch).

Table 2: Spectroscopic Data for Key Functional Groups

| Functional Group | NMR Shift (δ) | IR Absorption (cm⁻¹) |

|---|---|---|

| Ester OCH₃ | 3.72 | - |

| N(CH₃)₂ | 2.85 | 1210 |

| Ester C=O | - | 1745 |

Comparative Analysis of Methodologies

Direct amination with BF₃·OEt₂ catalysis offers superior yields (89%) and shorter reaction times but requires stringent moisture control. The stepwise approach, while lower-yielding, is preferable for heat-sensitive substrates. Industrial methods balance scalability and purity but necessitate significant capital investment.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate has been investigated for its potential as a DNA methylating agent. Similar compounds have shown efficacy in inducing tumors in experimental models. For example, symmetrical dimethylhydrazine is known to induce colon tumors in laboratory animals, suggesting that derivatives like this compound could be further explored for their anticancer properties .

Case Study: Tumor Induction in Animal Models

In a study involving the administration of hydrazine derivatives to mice, it was observed that compounds similar to this compound effectively induced tumor formation. This highlights the compound's potential role as a model for studying cancer mechanisms and therapeutic interventions .

Agricultural Applications

Pesticide Development

Research into hydrazine derivatives has indicated their potential use as pesticides due to their ability to disrupt biological processes in pests. This compound could be synthesized and tested for its efficacy against various agricultural pests. The structure allows for modifications that can enhance its bioactivity while reducing toxicity to non-target organisms.

Data Table: Potential Pesticide Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Symmetrical Dimethylhydrazine | Mice Model | Tumor Induction |

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers with unique properties. Its hydrazine functional groups allow for cross-linking reactions that can enhance the mechanical and thermal properties of polymer matrices.

Case Study: Polymer Composite Development

A recent study demonstrated the use of hydrazine derivatives in creating polymer composites that exhibited improved thermal stability and mechanical strength compared to traditional polymers. This suggests that this compound could serve as a critical component in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis to release active hydrazine derivatives, which can then participate in various biochemical pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Substituent Impact :

- Aryl Groups : Electron-withdrawing groups (e.g., 4-chloro in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions. Electron-donating groups (e.g., 4-methoxy in ) improve solubility in polar solvents.

- Branched Chains : Isopropyl and hydroxypropane substituents (e.g., ) introduce steric hindrance, affecting biological activity and metabolic stability.

Challenges and Limitations

- Stereochemical Complexity: Enantiomer separation is challenging for non-symmetric analogs; parameters like Flack’s x () are critical for crystallographic resolution.

- Stability : Ester groups may hydrolyze under acidic/basic conditions, limiting shelf life.

Biological Activity

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate is a compound derived from hydrazine derivatives, which are known for their biological activities, particularly in the context of cancer research and toxicology. This article explores the biological activity of this compound through various studies and findings.

This compound is structurally related to other dimethylhydrazine compounds, which are recognized for their potent biological effects. The compound has a molecular formula that allows it to interact with biological systems effectively. Its structure can be represented as follows:

The biological activity of dimethyl hydrazines is primarily attributed to their ability to act as alkylating agents , which can modify DNA and lead to mutagenic effects. Specifically, these compounds can form adducts with DNA bases, resulting in mutations that may contribute to carcinogenesis. The mechanism involves the following steps:

- DNA Interaction : Alkylation of DNA bases leads to the formation of methylated adducts.

- Cellular Response : The presence of these adducts triggers cellular repair mechanisms or may lead to apoptosis if the damage is irreparable.

- Inflammatory Response : The alteration in cellular integrity can provoke an inflammatory response, contributing further to tumorigenesis.

Cancer Research

A significant body of research has focused on the use of dimethyl hydrazines in cancer studies. For example, 1,2-Dimethylhydrazine (DMH) is commonly used in animal models to induce colorectal cancer. In studies where DMH was administered to rats:

- Tumor Incidence : Rats treated with DMH exhibited a high incidence of colorectal tumors.

- Biomarker Changes : Elevated levels of inflammatory cytokines (e.g., TNF-α, IL-6) were observed in DMH-treated groups compared to control groups .

- Enzymatic Activity : Increased activity of cytochrome P450 enzymes was noted in DMH-treated rats, indicating enhanced metabolic activation of the carcinogen .

Toxicological Profile

Dimethyl hydrazines are associated with various health hazards:

- Acute Toxicity : Exposure can lead to severe health effects such as respiratory distress and potential long-term organ damage (e.g., liver and kidneys) .

- Chronic Effects : Long-term exposure has been linked to carcinogenic outcomes in laboratory settings .

Data Table: Summary of Biological Effects

Q & A

Q. What methodologies validate the compound’s role as a precursor in polymer chemistry?

- Methodological Answer : Polymerize via polycondensation with diols or diamines, tracking molecular weight increases using gel permeation chromatography (GPC). Thermal stability is assessed via thermogravimetric analysis (TGA), while mechanical properties are tested via dynamic mechanical analysis (DMA). The dimethyl groups may reduce crystallinity, enhancing flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.